![molecular formula C17H27N3O2S B2443007 N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide CAS No. 957298-69-0](/img/structure/B2443007.png)
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide
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Overview
Description
Pyrazoles are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .
Synthesis Analysis
Pyrazoles and their heteroannulated derivatives have been synthesized using various methods . An efficient one-pot two-step synthesis of a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported in good yield by a solvent-free condensation/reduction reaction sequence .Molecular Structure Analysis
The structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis
Pyrazoles and their heteroannulated derivatives have been used in various chemical reactions . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .Physical And Chemical Properties Analysis
Pyrazoles are generally white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
Antibiotic Development
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide: is an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and potent antibacterial effects against Pseudomonas aeruginosa and multidrug-resistant strains .
Antiviral Research
While not directly studied for antiviral properties, the structural features of this compound may warrant investigation. Similar acetamide derivatives have been explored as inhibitors of viral proteases. For instance, N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides have shown promise as noncovalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease .
Antifungal Potential
Although specific studies on this compound are scarce, its structure suggests potential antifungal activity. Molecular docking and dynamics simulations could provide insights into its interactions with fungal targets .
Biological Targets
The 1H-pyrazolo[3,4-b]pyridine scaffold, to which this compound belongs, has been used for a wide range of biological targets. Further exploration may reveal additional applications, such as enzyme inhibition, receptor modulation, or cellular signaling .
Synthetic Chemistry
Understanding the synthetic pathways to create this compound is essential. Researchers have employed various strategies, including condensation reactions, amino protection, and rearrangements, to access it . Investigating alternative synthetic routes could enhance its availability.
Mechanism of Action
Target of Action
It is known that many compounds with similar structures have been used in the synthesis of various drugs, including antibiotics
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, the presence of other molecules, and more.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-17(2,3)20-16(13-10-23(22)11-14(13)19-20)18-15(21)9-12-7-5-4-6-8-12/h12H,4-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRITROYWALSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide |
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